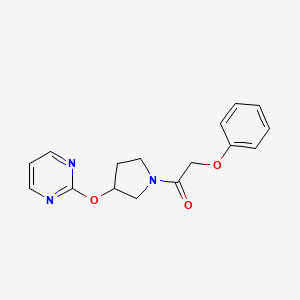

2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15(12-21-13-5-2-1-3-6-13)19-10-7-14(11-19)22-16-17-8-4-9-18-16/h1-6,8-9,14H,7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIIRPJZWGJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Formation of Pyrimidine Intermediate: The pyrimidine moiety can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde or ketone.

Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring can be formed via cyclization reactions, often starting from amino alcohols or amino acids.

Coupling Reactions: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group on the pyrrolidine intermediate.

Final Assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, where nucleophiles can replace the phenoxy moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Pharmacology: Research focuses on its effects on cellular processes and its potential as a drug candidate.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Core Structural Features

The compound shares a pyrrolidin-1-yl-ethanone backbone with several derivatives. Key variations arise from substituents on the pyrrolidine ring and the ethanone-linked aromatic groups:

Substituent-Driven Properties

- Analog 1: The dichlorophenoxy group increases molecular weight (368.2 vs. Chlorine atoms may also influence electronic effects, altering reactivity in nucleophilic substitutions .

- Analog 2 : The biphenyl group and oxadiazole ring introduce rigidity and hydrogen-bonding capacity, which could improve target binding affinity. The oxadiazole’s electron-withdrawing nature may stabilize the molecule metabolically .

Implications for Research and Development

- Bioactivity: Pyrimidine and oxadiazole substituents are common in kinase inhibitors and antimicrobial agents. The target’s pyrimidinyloxy group may mimic ATP in kinase binding pockets, while the phenoxy group could enhance aromatic interactions .

- Optimization Challenges: Dichlorophenoxy (Analog 1) and biphenyl (Analog 2) groups pose synthetic complexity, as seen in discontinued catalog entries (e.g., CymitQuimica’s iodomethyl-pyrrolidine derivatives) .

Biological Activity

2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its structural components, which include a phenoxy group, a pyrimidine moiety, and a pyrrolidine ring. These structural features suggest potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a phenoxy group attached to a pyrrolidine ring that is further substituted with a pyrimidinyl group.

Anticancer Properties

Research indicates that compounds containing pyrimidine and pyrrolidine structures often exhibit anticancer properties . Similar derivatives have shown antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit cell proliferation in cancer models, suggesting that this compound may possess comparable effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Phenoxy... | A549 (Lung) | TBD | Apoptosis Induction |

| Similar Pyrimidines | MCF7 (Breast) | TBD | Cell Cycle Arrest |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from its ability to modulate various biological pathways. Research into similar compounds has shown promising results in inhibiting protein kinases and other targets relevant to inflammation and cancer therapy. For example, studies have indicated that certain pyrimidine derivatives exhibit potent inhibition of inflammatory mediators such as prostaglandins and cytokines .

The mechanism of action for this compound is likely multifaceted, involving:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling Pathways : By interacting with cellular pathways, it may alter the expression of genes associated with cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that similar compounds can induce programmed cell death in cancer cells.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Pyrimidine Derivatives : A study focusing on pyrimidine derivatives demonstrated significant anticancer activity against various cell lines, with IC50 values ranging from 5 to 20 µM. Such findings provide a basis for investigating the activity of 2-Phenoxy... against similar targets .

- Pyrrolidine-Based Compounds : Another investigation into pyrrolidine compounds revealed their efficacy in inhibiting tumor growth in xenograft models, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, and how can spectral contradictions be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine and pyrimidine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies ketone and ether functional groups. If contradictions arise (e.g., unexpected peaks in ¹H NMR), cross-validate with 2D NMR (COSY, HSQC) or compare with spectral libraries like the CRC Handbook of Data on Organic Compounds . For degradation products, use HPLC-MS to monitor sample stability over time .

Q. What synthetic routes are feasible for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves nucleophilic substitution between 3-(pyrimidin-2-yloxy)pyrrolidine and 2-phenoxyacetyl chloride. Optimize yields by controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane). Catalytic bases like triethylamine can enhance reactivity. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Similar protocols for pyridine/pyrrolidine derivatives are detailed in pyridine compound catalogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use a chemical fume hood for synthesis and purification. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers at room temperature away from light. In case of skin contact, wash immediately with water for 15 minutes and seek medical advice if irritation persists . For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase from the PDB). Prioritize the pyrimidine oxygen and pyrrolidine nitrogen as hydrogen-bond donors/acceptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare results with structurally related kinase inhibitors .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Degradation of organic compounds (e.g., hydrolysis of the ethanone group) can be minimized by storing samples under inert gas (N₂ or Ar) at –20°C. Use stabilizers like antioxidants (e.g., BHT) or buffer systems (pH 7.4) for aqueous solutions. Monitor stability via accelerated aging tests (40°C/75% RH for 1–3 months) and analyze degradation products with LC-MS .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Inconsistent IC₅₀ values may arise from solvent effects (e.g., DMSO concentration) or cell-line variability. Standardize assays using the same cell passage number and solvent controls. Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular assays). For example, discrepancies in kinase inhibition could be clarified using Western blotting to assess downstream phosphorylation .

Q. What functionalization strategies enhance the compound’s solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at the phenoxy or pyrrolidine positions via reductive amination or etherification. Assess solubility in PBS (pH 7.4) and logP values via shake-flask methods. Maintain the pyrimidine core intact, as modifications here often reduce target affinity. Derivatives of similar ethanones show improved solubility with PEGylation or sulfonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.